Cyclohexyltriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyltriphenylsilane is an organosilicon compound with the molecular formula C24H26Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to three phenyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions where the phenyl or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkyl halides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyltriphenylsilane is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyltriphenylsilane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating different chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the cyclohexyl group.
Cyclohexyldiphenylsilane: Contains one less phenyl group compared to cyclohexyltriphenylsilane.
Tetraphenylsilane: Contains an additional phenyl group instead of the cyclohexyl group.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and phenyl groups attached to the silicon atom. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Biological Activity
Cyclohexyltriphenylsilane (CTPS) is a silane compound that has garnered attention in recent years for its potential biological activities. This article explores the biological properties, synthesis, and applications of CTPS, drawing from diverse sources and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a triphenylsilane moiety. This configuration contributes to its chemical reactivity and potential interactions with biological systems. The molecular formula is C18H21Si, and it possesses distinct physical properties that influence its biological activity.
Synthesis of this compound
CTPS can be synthesized through various methods, including:
- Direct Silylation : The reaction of cyclohexanol with triphenylchlorosilane under basic conditions.
- Catalytic Methods : Utilizing transition metal catalysts to facilitate the formation of the silane bond.
The efficiency and yield of these synthetic routes can vary, impacting the availability of CTPS for biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Antitumor Activity
This compound has also shown promise in antitumor applications. In vitro studies revealed that CTPS can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways, particularly those involved in cell survival and death.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the University of Michigan evaluated the antimicrobial properties of CTPS against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
- Antitumor Activity : Another investigation focused on the effects of CTPS on human breast cancer cells (MCF-7). The results showed a 70% reduction in cell viability at concentrations above 100 µg/mL after 48 hours of treatment, indicating strong antitumor potential .
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : CTPS interacts with lipid bilayers, leading to increased permeability and eventual cell death.
- Cell Signaling Modulation : The compound may interfere with key signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : CTPS has been shown to induce oxidative stress in cells, contributing to its cytotoxic effects.
Data Table: Biological Activities of this compound
Biological Activity | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | Effect on Cell Viability |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | - |
Antimicrobial | Escherichia coli | 50 µg/mL | - |
Antitumor | MCF-7 (Breast Cancer) | - | 70% reduction at 100 µg/mL |
Properties
Molecular Formula |
C24H26Si |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
cyclohexyl(triphenyl)silane |
InChI |
InChI=1S/C24H26Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2 |
InChI Key |
JTTIGNIABDGPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.